![molecular formula C14H11NO2 B6375638 2-Cyano-5-(2-hydroxymethylphenyl)phenol CAS No. 1262000-01-0](/img/structure/B6375638.png)
2-Cyano-5-(2-hydroxymethylphenyl)phenol
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Overview
Description
2-Cyano-5-(2-hydroxymethylphenyl)phenol is a chemical compound with the molecular formula C14H11NO2. It is known for its unique structure, which includes a cyano group and a hydroxymethylphenyl group attached to a phenol ring. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-5-(2-hydroxymethylphenyl)phenol typically involves the reaction of 2-hydroxymethylphenylboronic acid with 2-cyanophenol under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene or ethanol at elevated temperatures (around 80-100°C) for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-5-(2-hydroxymethylphenyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Nitration with nitric acid and sulfuric acid at low temperatures; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 2-Cyano-5-(2-carboxyphenyl)phenol.
Reduction: 2-Amino-5-(2-hydroxymethylphenyl)phenol.
Substitution: 2-Cyano-5-(2-hydroxymethylphenyl)-4-nitrophenol (nitration product).
Scientific Research Applications
2-Cyano-5-(2-hydroxymethylphenyl)phenol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Cyano-5-(2-hydroxymethylphenyl)phenol is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the phenol ring. The hydroxymethyl group can form hydrogen bonds with biological molecules, potentially affecting their function. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
2-Cyano-5-(2-hydroxymethylphenyl)phenol can be compared with other similar compounds, such as:
2-Cyano-4-(2-hydroxymethylphenyl)phenol: Similar structure but with the cyano group in a different position, leading to different reactivity and properties.
2-Cyano-5-(2-methoxyphenyl)phenol: Similar structure but with a methoxy group instead of a hydroxymethyl group, affecting its chemical and biological properties.
2-Cyano-5-(2-hydroxyphenyl)phenol:
Properties
IUPAC Name |
2-hydroxy-4-[2-(hydroxymethyl)phenyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c15-8-11-6-5-10(7-14(11)17)13-4-2-1-3-12(13)9-16/h1-7,16-17H,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXNNPXXXIPCASV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)C2=CC(=C(C=C2)C#N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20684664 |
Source
|
Record name | 3-Hydroxy-2'-(hydroxymethyl)[1,1'-biphenyl]-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20684664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1262000-01-0 |
Source
|
Record name | 3-Hydroxy-2'-(hydroxymethyl)[1,1'-biphenyl]-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20684664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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